molecular formula C21H16Cl3N3 B12204229 C21H16Cl3N3

C21H16Cl3N3

Cat. No.: B12204229
M. Wt: 416.7 g/mol
InChI Key: ZXEOFWHYRDYRQP-UHFFFAOYSA-N
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Description

. This compound is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-chloro-3-aminopyridine under basic conditions to form the intermediate product. This intermediate is then cyclized with 5,6-dimethyl-1H-benzimidazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in biological systems. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-benzimidazole
  • 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5-methyl-1H-1,3-benzimidazole

Uniqueness

The uniqueness of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H16Cl3N3

Molecular Weight

416.7 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C21H15Cl2N3.ClH/c1-13-16(22)10-6-12-18(13)24-21-15-8-3-5-11-19(15)25-20(26-21)14-7-2-4-9-17(14)23;/h2-12H,1H3,(H,24,25,26);1H

InChI Key

ZXEOFWHYRDYRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl

Origin of Product

United States

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